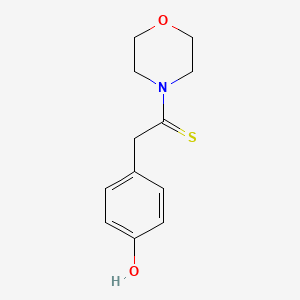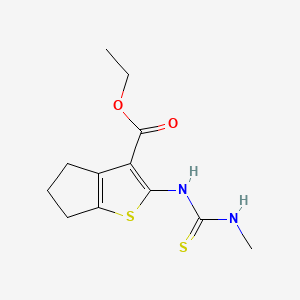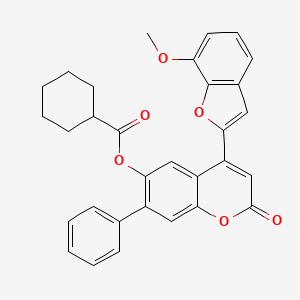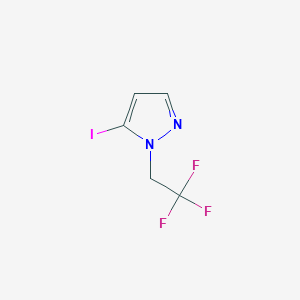
4-(2-Morpholin-4-yl-2-thioxoethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Morpholin-4-yl-2-thioxoethyl)phenol is an organic compound that features a phenol group substituted with a morpholine ring and a thioxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-2-thioxoethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with morpholine and a thioxoethylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholin-4-yl-2-thioxoethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used to introduce substituents onto the phenol ring.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(2-Morpholin-4-yl-2-thioxoethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-2-thioxoethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with various receptors and enzymes. The thioxoethyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-yl-ethyl)phenylamine
- 4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl ethanone
- 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol
Uniqueness
4-(2-Morpholin-4-yl-2-thioxoethyl)phenol is unique due to the presence of the thioxoethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C12H15NO2S/c14-11-3-1-10(2-4-11)9-12(16)13-5-7-15-8-6-13/h1-4,14H,5-9H2 |
InChI Key |
XWGZJHOULYFWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12218578.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218602.png)
![(6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane](/img/structure/B12218607.png)

![2,7-bis(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12218617.png)
![benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12218626.png)


![Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate](/img/structure/B12218642.png)

![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12218650.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12218654.png)

